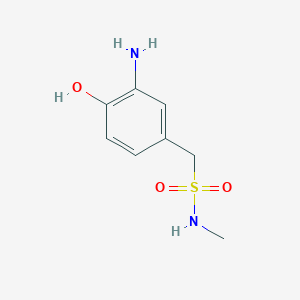

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide

Descripción general

Descripción

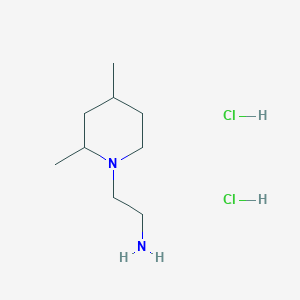

3-Amino-4-hydroxy-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O3S . It has a molecular weight of 202.23 Da .

Molecular Structure Analysis

The InChI code for 3-Amino-4-hydroxy-N-methylbenzenesulfonamide is1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms. Physical and Chemical Properties Analysis

3-Amino-4-hydroxy-N-methylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 202.23 Da . The density, boiling point, and melting point are not specified in the search results.Aplicaciones Científicas De Investigación

Photodynamic Therapy and Cancer Treatment

The research into derivatives of benzenesulfonamide, such as 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide, has shown promising applications in photodynamic therapy for cancer treatment. A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. This suggests a significant potential for these derivatives in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Crystal and Molecular Structure Analysis

Another aspect of scientific research on this compound focuses on its crystal and molecular structures. Research demonstrates the isolation of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride in crystalline state, with their structures determined by X-ray diffraction. Such studies provide insights into the equilibrium between neutral tautomeric forms of the molecule and contribute to understanding its acid-base equilibrium constants (Kovalchukova et al., 2013).

Sulfonamide Derivatives Synthesis

Research on sulfonamide derivatives synthesis highlights a green and tunable pair electrochemical process for creating new benzenesulfonamide derivatives. This process, which utilizes reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids, offers a high-energy-efficient method with tunable product outcomes. By adjusting the potential, different products can be synthesized, showcasing the versatility and sustainability of electrochemical methods in organic compound synthesis (Mokhtari, Nematollahi, & Salehzadeh, 2019).

Antimicrobial and Antifungal Screening

The synthesis and screening of novel azetidin-2-ones derivatives, incorporating benzenesulfonamide, highlight the antimicrobial and antifungal potential of these compounds. The synthesized compounds exhibit potent activity against Aspergillus niger & Aspergillus flavus, suggesting significant structure-activity relationship trends. This research underlines the potential of benzenesulfonamide derivatives in developing new antimicrobial and antifungal agents (Gupta & Halve, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is the enzyme carbonic anhydrase (CA) . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

This compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can have downstream effects on various biochemical pathways that rely on the regulation of pH and bicarbonate concentrations, such as respiration and the transport of carbon dioxide in the blood .

Pharmacokinetics

The compound’s molecular weight of 20223 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can lead to a decrease in the rate of carbon dioxide hydration, potentially affecting processes such as respiration and pH regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its binding to carbonic anhydrase . Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The compound acts as an inhibitor of carbonic anhydrase IX, thereby affecting the enzyme’s activity and influencing cellular processes. Additionally, this compound interacts with other proteins and enzymes involved in cellular metabolism and signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by targeting carbonic anhydrase IX, leading to changes in gene expression and metabolic pathways. Furthermore, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth and progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition leads to a decrease in intracellular pH, which can trigger apoptosis in cancer cells. Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the activity of carbonic anhydrase IX and reduce tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX and other enzymes . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and cellular metabolism. Additionally, this compound can influence the production of reactive oxygen species and other metabolic byproducts, further impacting cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide involves the reaction of 3-nitro-4-hydroxy-N-methyl-benzenesulfonamide with tin and hydrochloric acid to reduce the nitro group to an amino group, followed by the addition of sodium hydroxide to convert the sulfonamide group to a hydroxyl group.", "Starting Materials": [ "3-nitro-4-hydroxy-N-methyl-benzenesulfonamide", "Tin", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Add 3-nitro-4-hydroxy-N-methyl-benzenesulfonamide, tin, and hydrochloric acid to a reaction flask", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off the tin", "Add sodium hydroxide to the filtrate and stir for several hours", "Acidify the mixture with hydrochloric acid to precipitate the product", "Filter and wash the product with water", "Dry the product under vacuum" ] } | |

Número CAS |

85237-56-5 |

Fórmula molecular |

C7H11ClN2O3S |

Peso molecular |

238.69 g/mol |

Nombre IUPAC |

3-amino-4-hydroxy-N-methylbenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-9-13(11,12)5-2-3-7(10)6(8)4-5;/h2-4,9-10H,8H2,1H3;1H |

Clave InChI |

GHHAVLSLVYARGK-UHFFFAOYSA-N |

SMILES |

CNS(=O)(=O)CC1=CC(=C(C=C1)O)N |

SMILES canónico |

CNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-[(1-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B1473852.png)

![3-(4-Trifluoromethoxy-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid](/img/structure/B1473856.png)

![6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridazine-3-thiol](/img/structure/B1473863.png)

![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)